3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17667787
InChI: InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2
SMILES:
Molecular Formula: C13H14ClF3O
Molecular Weight: 278.70 g/mol

3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

CAS No.:

Cat. No.: VC17667787

Molecular Formula: C13H14ClF3O

Molecular Weight: 278.70 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane -

Specification

Molecular Formula C13H14ClF3O
Molecular Weight 278.70 g/mol
IUPAC Name 3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane
Standard InChI InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2
Standard InChI Key KDGIUQQGEBSGPA-UHFFFAOYSA-N
Canonical SMILES C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features an oxane ring with stereochemical complexity. The chloromethyl (-CH₂Cl) and trifluoromethylphenyl (-C₆H₄CF₃) groups introduce steric and electronic effects that influence reactivity. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₄ClF₃O
Molecular Weight278.70 g/mol
IUPAC Name3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane
SMILESC1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl
InChIKeyKDGIUQQGEBSGPA-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity, while the chloromethyl group serves as a versatile handle for further functionalization .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane involves multi-step strategies:

Route 1: Williamson Etherification

  • Intermediate Preparation: 3-(Trifluoromethyl)phenol is reacted with epichlorohydrin to form a glycidyl ether intermediate.

  • Cyclization: Acid-catalyzed cyclization yields the oxane ring .

  • Chloromethylation: The hydroxyl group is converted to a chloromethyl group using thionyl chloride (SOCl₂).

Route 2: Ring-Closing Metathesis

  • A diene precursor undergoes Grubbs catalyst-mediated cyclization to form the oxane skeleton, followed by trifluoromethylation via Ullmann coupling .

MethodYieldConditions
Williamson Etherification65–70%H₂SO₄, 80°C, 12 h
Ring-Closing Metathesis50–55%Grubbs Catalyst, CH₂Cl₂, RT

Optimization Challenges

  • Trifluoromethyl Incorporation: Direct introduction of the -CF₃ group requires expensive reagents like TMSCF₃ or CF₃SO₂Na .

  • Byproduct Formation: Competing elimination reactions during chloromethylation necessitate careful temperature control.

Chemical Reactivity and Applications

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with reagents such as:

  • Sodium Azide (NaN₃): Forms azide derivatives for click chemistry applications.

  • Potassium Carbonate (K₂CO₃): Eliminates HCl to generate alkenes under basic conditions.

Pharmaceutical Relevance

  • HDAC6 Inhibition: Structural analogs with trifluoromethylphenyl groups show promise as histone deacetylase inhibitors (Patent WO2017222951A1) .

  • Prodrug Development: The chloromethyl group can be conjugated to prodrug moieties for targeted drug delivery .

Material Science Applications

  • Polymer Modification: Serves as a crosslinking agent in fluorinated polymers, enhancing thermal stability .

Physicochemical Properties

PropertyValueMethod
Boiling Point285–290°C (dec.)Simulated (EPI Suite)
LogP (Octanol-Water)3.2HPLC Determination
Solubility0.5 mg/mL in DMSOExperimental

Biological and Toxicological Profile

  • Cytotoxicity: Preliminary assays indicate an IC₅₀ > 100 μM in HEK293 cells, suggesting low acute toxicity.

  • Metabolic Stability: The trifluoromethyl group resists oxidative degradation in liver microsomes .

Future Research Directions

  • Enantioselective Synthesis: Development of asymmetric catalysts to access enantiopure forms .

  • Biological Screening: Evaluation against cancer cell lines and neurodegenerative disease models .

  • Green Chemistry Approaches: Replacement of chlorinated reagents with sustainable alternatives .

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